molecular formula C10H17NO4 B2806901 Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate CAS No. 1822597-21-6

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate

Cat. No.: B2806901
CAS No.: 1822597-21-6
M. Wt: 215.249
InChI Key: USHZXSSBOJSEAK-UHFFFAOYSA-N
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Description

“Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 1822597-21-6 . It has a molecular weight of 215.25 . The compound is part of the pyrrolidine family, which is a group of nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A diastereoselective method for the preparation of similar compounds was developed based on the neutralization reaction of diastereohomogeneous dimethyl glutamate hydrochlorides .


Molecular Structure Analysis

The structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold in chemical reactions . For instance, pyrrolidine-2,5-dione, a related compound, has been used in the synthesis of a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .

Scientific Research Applications

Synthetic Methodologies

The synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones is a notable application, providing useful adducts for the preparation of agrochemicals or medicinal compounds. This demonstrates the compound's utility in chemical synthesis, offering a pathway to generate structurally diverse and potentially biologically active molecules (Ghelfi et al., 2003).

Antimicrobial Applications

A study on the synthesis and evaluation of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives for antimicrobial activities highlights the potential use of this compound in developing new antimicrobial agents. The research found that derivatives exhibited good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring and enhanced by methoxy group introduction (Hublikar et al., 2019).

Chemical Intermediate for Synthesis

The compound serves as a key intermediate in synthetic chemistry, such as in the preparation of a key intermediate for (±)-eburnamonine synthesis. This application underscores its importance in the synthesis of complex natural products and pharmaceuticals (Shono et al., 1987).

Development of Novel Heterocycles

Research also encompasses the synthesis of novel heterocycles, such as the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. This process illustrates the compound's role in creating molecules with potential biological activities, indicating its utility in medicinal chemistry (Hirokawa et al., 2000).

Green Chemistry Applications

The compound is used in green chemistry applications, such as the ultrasound-promoted synthesis of pyrrolidin-2-ones in aqueous medium, highlighting its role in environmentally sustainable chemical processes. This research points to the compound's utility in facilitating reactions under milder and more eco-friendly conditions (Franco et al., 2012).

Future Directions

Pyrrolidine derivatives, including “Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate”, have potential in drug discovery due to their versatile scaffold . Future research could focus on exploring the biological activities of these compounds and optimizing their synthesis methods .

Properties

IUPAC Name

methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-14-9(12)6-4-7-3-5-8(11-7)10(13)15-2/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHZXSSBOJSEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCC(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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